

Physicochemical Properties of 4-Chlorotestosterone Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Clostebol acetate*

Cat. No.: *B1669246*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorotestosterone acetate, also known as **clostebol acetate**, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of testosterone.[1][2][3] Specifically, it is the 4-chloro derivative of testosterone, a modification that prevents its conversion to dihydrotestosterone (DHT) and estrogen.[3] This technical guide provides a comprehensive overview of the physicochemical properties of 4-chlorotestosterone acetate, along with detailed experimental protocols for their determination and a visualization of its relevant biological pathway. This information is critical for researchers and professionals involved in drug development, analytical chemistry, and pharmacology.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-chlorotestosterone acetate.

Property	Value	Source(s)
IUPAC Name	[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate	[2]
Synonyms	Clostebol acetate, 4-Chloro-17 β -hydroxyandrost-4-en-3-one acetate, Steranabol, Macrobin	[2][4]
CAS Number	855-19-6	[2]
Molecular Formula	C ₂₁ H ₂₉ ClO ₃	[2]
Molecular Weight	364.91 g/mol	[2]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	228-230 °C	[6][7][8]
Boiling Point	457.2 \pm 45.0 °C (Predicted)	[6]
Density	1.19 \pm 0.1 g/cm ³ (Predicted)	[6]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Poorly soluble in water.	
Partition Coefficient (LogP)	4.7 (Computed)	[9]
Vapor Pressure	1.52E-08 mmHg at 25°C	[7]
Refractive Index	1.548	[7]
Storage Temperature	2-8°C	[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-chlorotestosterone acetate are outlined below. These represent standard laboratory procedures for small molecule characterization.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.^{[10][11][12]} A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.^{[5][12]}

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry 4-chlorotestosterone acetate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.^{[5][10][11]}
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or an electronic temperature sensor.^[5]
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.^[5]
- **Observation:** The temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded.^[13] This range is reported as the melting point.^{[5][13]}

Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that influences a drug's absorption, distribution, and formulation. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of 4-chlorotestosterone acetate is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.

- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of 4-chlorotestosterone acetate in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[14][15]} A calibration curve prepared with known concentrations of the compound is used for quantification.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. It represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.^[9]

Methodology:

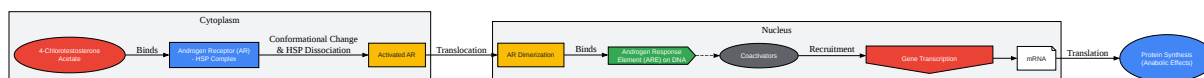
- **Phase Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- **Partitioning:** A known amount of 4-chlorotestosterone acetate is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
- **Equilibration:** The mixture is agitated until equilibrium is reached, allowing the compound to partition between the two phases.
- **Phase Separation:** The two phases are separated, typically by centrifugation.
- **Quantification:** The concentration of 4-chlorotestosterone acetate in each phase is determined using an appropriate analytical method, such as HPLC-UV.^{[14][15]}

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[9]

Signaling Pathway and Experimental Workflow Visualizations

Androgen Receptor Signaling Pathway

As a synthetic analog of testosterone, 4-chlorotestosterone acetate is expected to exert its biological effects primarily through the androgen receptor (AR). The following diagram illustrates the classical androgen receptor signaling pathway. 4-chlorotestosterone acetate would bind to the AR, initiating this cascade.



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Caption: Classical androgen receptor signaling pathway activated by 4-chlorotestosterone acetate.

In Vitro Metabolism Experimental Workflow

The metabolism of steroids can be investigated in vitro using liver microsomes, which contain key drug-metabolizing enzymes. The following diagram outlines a typical experimental workflow for such a study.



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Caption: A generalized workflow for the in vitro metabolism study of 4-chlorotestosterone acetate.

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